1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one
Description
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one is a chlorinated aromatic ketone featuring a furan ring substituted at the 5-position with a 2,4,6-trichlorophenyl group. Its molecular formula is C₁₂H₇Cl₃O₂, with a molecular weight of 285.54 g/mol.
Properties
IUPAC Name |
1-[5-(2,4,6-trichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c1-6(16)10-2-3-11(17-10)12-8(14)4-7(13)5-9(12)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZTACJEWBDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384480 | |
| Record name | 1-[5-(2,4,6-trichlorophenyl)-2-furyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671192-08-8 | |
| Record name | 1-[5-(2,4,6-trichlorophenyl)-2-furyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with a furan derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The trichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogous Compounds
Key Observations:
- Chlorination Pattern : The target compound’s 2,4,6-trichlorophenyl group contrasts with analogs like 1-(2,4,5-Trichlorophenyl)ethan-1-one , where the chlorine distribution differs. The symmetrical 2,4,6-substitution may enhance steric hindrance and electronic effects compared to asymmetrical analogs.
- Furan vs. This could influence solubility and reactivity .
Antimicrobial Activity
- highlights a structurally distinct analog, 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one, with notable antibacterial activity. While the target compound’s activity is unspecified, its trichlorophenyl group may enhance antimicrobial potency compared to mono-chlorinated derivatives due to increased electrophilicity and membrane permeability .
Cytotoxicity
- reports cytotoxic 1-phenyl-2-oxadiazolyl ethanone derivatives, where activity correlates with substituent electronegativity. The target compound’s trichlorophenyl group, with strong electron-withdrawing effects, may similarly enhance cytotoxicity, though experimental validation is needed .
Ecological Interactions
- 1-[4-(Methoxymethyl)phenyl]ethan-1-one acts as a nematode attractant, suggesting that ethanone derivatives with polar substituents can mediate ecological interactions. The target compound’s nonpolar trichlorophenyl group may instead favor applications in hydrophobic environments or as an intermediate in pesticide synthesis .
Biological Activity
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one, with the CAS number 671192-08-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a trichlorophenyl group attached to a furan ring, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₇Cl₃O₂, and it has a molecular weight of approximately 289.5 g/mol. The compound's structure is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-[5-(2,4,6-trichlorophenyl)furan-2-yl]ethanone |
| Molecular Formula | C₁₂H₇Cl₃O₂ |
| Molecular Weight | 289.5 g/mol |
| CAS Number | 671192-08-8 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The trichlorophenyl moiety may inhibit certain enzymatic activities, while the furan ring could enhance binding affinity to biological targets. This dual interaction mechanism is crucial for its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) have been reported in the range of 46.9 µg/mL to 93.7 µg/mL , indicating potent antibacterial effects .
2. Antifungal Activity
- The compound has also been evaluated for antifungal activity, with MIC values ranging from 5.8 µg/mL to 7.8 µg/mL , showcasing its effectiveness against fungal strains .
3. Cytotoxicity
- In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited IC₅₀ values around 6.2 µM against colon carcinoma cells (HCT-116) .
- The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its cytotoxic potential.
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Antitumor Studies : A case study involving the evaluation of this compound against various cancer cell lines highlighted its potential as an antitumor agent with significant growth-inhibitory effects .
- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which supports its role in inhibiting tumor growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
